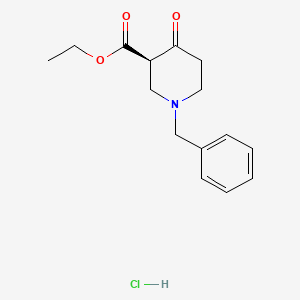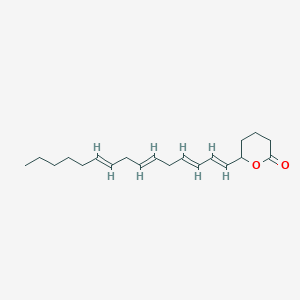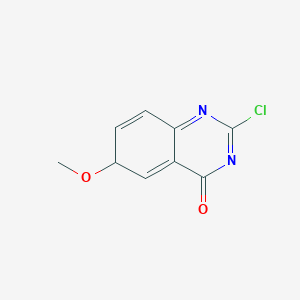
Fluorescent Brightener 357 (Technical Grade)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorescent Brightener 357, also known as C.I. Fluorescent Brightener 357, is a widely used fluorescent agent. It is commonly employed in various industries, including textiles, plastics, and detergents, to enhance the whiteness and brightness of materials. This compound absorbs ultraviolet light and re-emits it as visible blue light, creating an optical illusion of enhanced whiteness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 357 involves multiple steps, typically based on multi-component reactions. The process includes methyleneation and cyclization reactions, followed by substitution reactions involving derivatives of terephthalic acid .
Industrial Production Methods: Industrial production of Fluorescent Brightener 357 generally follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in the form of a yellowish crystalline powder or granules .
Analyse Chemischer Reaktionen
Types of Reactions: Fluorescent Brightener 357 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure, affecting its fluorescent properties.
Substitution: Substitution reactions, particularly involving aromatic rings, are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as anilines and triazines are frequently employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while substitution reactions can produce various triazine-stilbene compounds .
Wissenschaftliche Forschungsanwendungen
Fluorescent Brightener 357 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various chemical analyses and experiments.
Biology: Employed in the study of cell wall architecture and quantification of fungal cells.
Medicine: Utilized in histopathology for diagnosing mycosis and pneumocystosis.
Industry: Widely used in the textile, paper, and detergent industries to enhance the whiteness and brightness of products
Wirkmechanismus
The mechanism of action of Fluorescent Brightener 357 involves the absorption of ultraviolet light and re-emission of visible blue lightThe emitted blue light enhances the perceived whiteness of materials by neutralizing yellow or dull tints .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Diamino-2,2’-stilbenedisulfonic acid
- 4,4’-Bis(benzoxazolyl)-cis-stilbene
- 2,5-Bis(benzoxazol-2-yl)thiophene
Comparison: Fluorescent Brightener 357 is unique due to its high solubility in water and its ability to produce a strong fluorescent effect even at low concentrations. Compared to other similar compounds, it offers better stability and efficiency in various applications, making it a preferred choice in many industries .
Eigenschaften
CAS-Nummer |
83512-97-4 |
|---|---|
Molekularformel |
C40H38N12Na6O18S6 |
Molekulargewicht |
1305.1 g/mol |
IUPAC-Name |
hexasodium;2-[[4-(diethylamino)-6-[4-[(E)-2-[4-[[4-(diethylamino)-6-(2,5-disulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulfonate |
InChI |
InChI=1S/C40H44N12O18S6.6Na/c1-5-51(6-2)39-47-35(45-37(49-39)43-29-21-27(71(53,54)55)15-17-31(29)73(59,60)61)41-25-13-11-23(33(19-25)75(65,66)67)9-10-24-12-14-26(20-34(24)76(68,69)70)42-36-46-38(50-40(48-36)52(7-3)8-4)44-30-22-28(72(56,57)58)16-18-32(30)74(62,63)64;;;;;;/h9-22H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;;;/q;6*+1/p-6/b10-9+;;;;;; |
InChI-Schlüssel |
KMPSLWWDIJFERN-PTNBLCRGSA-H |
Isomerische SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CCN(CC)C1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CC)CC)NC6=C(C=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Physikalische Beschreibung |
Dry Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)

![5-[4-(s-Acetylthio)phenyl]-10,15,20-triphenyl porphine](/img/structure/B12340567.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)


![[(E)-(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B12340589.png)

![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![3-chloro-2-[(2E)-2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12340607.png)


![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
